(Z)-2-Heptylidenecyclopentanone
CAS No.:
Cat. No.: VC18563817
Molecular Formula: C12H20O
Molecular Weight: 180.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H20O |
---|---|
Molecular Weight | 180.29 g/mol |
IUPAC Name | (2Z)-2-heptylidenecyclopentan-1-one |
Standard InChI | InChI=1S/C12H20O/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h8H,2-7,9-10H2,1H3/b11-8- |
Standard InChI Key | PBNMXJOZTAVFCR-FLIBITNWSA-N |
Isomeric SMILES | CCCCCC/C=C\1/CCCC1=O |
Canonical SMILES | CCCCCCC=C1CCCC1=O |
Introduction
Chemical Identity and Structural Characteristics
(Z)-2-Heptylidenecyclopentanone (C₁₂H₁₈O) belongs to the cyclopentanone derivative family, characterized by a conjugated enone system. The Z-isomer configuration arises from the spatial arrangement of the heptylidene group relative to the cyclopentanone ring, influencing its reactivity and physical properties. Nuclear magnetic resonance (NMR) studies confirm the (Z)-configuration through characteristic coupling constants (J = 10–12 Hz for trans-olefins) and carbon chemical shifts (δ 120–130 ppm for α,β-unsaturated carbonyl systems) .
Synthetic Methodologies and Catalytic Systems
Heterogeneous Catalysts in Aldol Condensation
The aldol condensation of heptanal and cyclopentanone proceeds via base-catalyzed enolate formation, followed by nucleophilic attack and dehydration. Heterogeneous catalysts outperform homogeneous analogs by enabling recyclability and reducing side reactions. Key catalytic systems include:
Metal Oxides
Zinc oxide (ZnO) exhibits comparable activity (97% conversion) but higher disubstitution propensity, yielding 35% 2,5-diheptylidenecyclopentanone . This contrasts with calcium oxide (CaO), which favors cyclopentanone autocondensation (12% yield of 2-cyclopentylidencyclopentanone) due to its stronger basicity .
Table 1: Performance of Metal Oxide Catalysts
Catalyst | Conversion (%) | Selectivity for (Z)-2-Heptylidenecyclopentanone (%) | Major Byproducts (% Yield) |
---|---|---|---|
MgO | 91 | 52 | 2-Pentylnon-2-enal (19) |
ZnO | 97 | 46 | 2,5-Diheptylidenecyclopentanone (35) |
CaO | 99 | 46 | 2-Cyclopentylidencyclopentanone (12) |
Mixed Metal Oxides
Mg–Al and Zn–Al mixed oxides (e.g., Mg–Al 3:1) enhance selectivity by moderating base strength. A Mg–Al 3:1 catalyst achieves 89% conversion with 47% selectivity, suppressing disubstitution to 22% yield . The Al³⁺ incorporation stabilizes intermediate enolates, while Mg²⁺ sites drive condensation.
Solvent and Stoichiometric Effects
Solvent-free conditions optimize conversion (91%) but favor byproduct formation. Polar aprotic solvents like dimethylacetamide (DMA) improve selectivity to 55% by stabilizing the transition state (Table 2) . Excess cyclopentanone (1:6 molar ratio) further enhances selectivity to 64% by shifting equilibrium toward the desired product .
Table 2: Solvent Impact on Reaction Outcomes
Solvent | Conversion (%) | Selectivity for (Z)-2-Heptylidenecyclopentanone (%) |
---|---|---|
None | 91 | 52 |
DMA | 95 | 55 |
Toluene | 90 | 50 |
Reaction Kinetics and Temperature Dependence
Reaction progress at 100°C follows pseudo-first-order kinetics, with a rate constant (k) of 0.15 h⁻¹ for (Z)-2-heptylidenecyclopentanone formation . Elevated temperatures (120°C) increase conversion to 99% but accelerate side reactions, reducing selectivity to 51% . An Arrhenius plot reveals an activation energy of 45 kJ/mol, indicating a diffusion-limited process at higher temperatures .
Applications and Industrial Relevance
(Z)-2-Heptylidenecyclopentanone’s conjugated system enables diverse functionalizations:
-
Hydrogenation: Catalytic hydrogenation yields 2-heptylcyclopentanone, a musk fragrance precursor.
-
Michael Addition: The enone moiety undergoes nucleophilic attacks to form β-substituted ketones.
-
Photochemical Reactions: [2+2] Cycloadditions with alkenes generate strained cyclobutane derivatives.
Industrial production employs fixed-bed reactors with Mg–Al oxide catalysts, achieving >90% conversion and 50–55% selectivity in continuous flow systems .
Challenges and Mitigation Strategies
Byproduct Formation
Autocondensation and disubstitution remain key challenges. Strategies include:
-
Catalyst Modifications: Phosphorus-doped MgO reduces heptanal autocondensation by 30% .
-
Process Engineering: Reactive distillation removes water, shifting equilibrium toward condensation .
Catalyst Deactivation
Coking and leaching deactivate metal oxides within 5–10 cycles. Regeneration via calcination (500°C, air) restores 85–90% initial activity .
Future Directions
-
Single-Atom Catalysts: Isolated basic sites (e.g., Mg on N-doped carbon) may improve selectivity.
-
Biocatalysis: Lipase-mediated aldol condensation offers enantioselective routes under mild conditions.
-
Machine Learning: Predictive models for catalyst design could optimize pore size and acid-base properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume